N,N-Diethyl-N'-(trichlorosilyl)phosphoramidimidic dichloride
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Overview
Description
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride is a chemical compound known for its unique structure and reactivity. It contains both phosphoramidimidic and trichlorosilyl groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride typically involves the reaction of trichlorosilane (HSiCl3) with diethylamine and phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
HSiCl3+(C2H5)2NH+PCl3→N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of phosphorus and silicon atoms.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and phosphoramidates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new phosphoramidimidic derivatives.
Scientific Research Applications
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride involves its interaction with nucleophiles and electrophiles. The trichlorosilyl group acts as an electrophilic center, while the phosphoramidimidic group can participate in various bonding interactions. These interactions lead to the formation of new chemical bonds and the transformation of the compound into different derivatives.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylphosphoramidimidic dichloride: Lacks the trichlorosilyl group, making it less reactive in certain substitution reactions.
Trichlorosilylphosphoramidimidic dichloride: Contains the trichlorosilyl group but lacks the diethyl groups, affecting its reactivity and applications.
Uniqueness
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride is unique due to the presence of both diethyl and trichlorosilyl groups. This combination enhances its reactivity and makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
61499-72-7 |
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Molecular Formula |
C4H10Cl5N2PSi |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
N-[dichloro(trichlorosilylimino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C4H10Cl5N2PSi/c1-3-11(4-2)12(5,6)10-13(7,8)9/h3-4H2,1-2H3 |
InChI Key |
JIENWIJPMIACKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=N[Si](Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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